molecular formula C38H60O8 B1195042 [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate CAS No. 73089-77-7

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

Cat. No.: B1195042
CAS No.: 73089-77-7
M. Wt: 644.9 g/mol
InChI Key: BPOPPBUSFQTHKU-QTOHHXPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is a complex diterpene ester derived from phorbol. This compound is known for its biological activity, particularly in the field of cancer research, where it has been studied for its potential as a tumor promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate typically involves the esterification of phorbol derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate involves its interaction with protein kinase C (PKC). The compound binds to PKC, leading to its activation. This activation triggers a cascade of intracellular signaling pathways that result in various biological effects, including cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
  • 12-O-Hexadecanoyl-7-oxo-5-ene-16-hydroxyphorbol-13-acetate
  • 12-O-Hexadecanoyl-phorbol-13-acetate

Uniqueness

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate is unique due to its specific deoxygenation at the 4-position, which significantly alters its biological activity compared to other phorbol esters. This modification makes it a valuable tool in studying the structure-activity relationship of phorbol derivatives .

Properties

CAS No.

73089-77-7

Molecular Formula

C38H60O8

Molecular Weight

644.9 g/mol

IUPAC Name

[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate

InChI

InChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29-,30-,31?,34-,35?,36-,37+,38-/m1/s1

InChI Key

BPOPPBUSFQTHKU-QTOHHXPFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@@]2([C@@H]3C=C(C(=O)[C@@H]3CC(=CC2[C@H]4[C@@]1([C@]4(C)CO)OC(=O)C)CO)C)O)C

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C

Synonyms

12-O-hexadecanoyl-4-deoxy-4 alpha-16-hydroxyphorbol-13-acetate

Origin of Product

United States

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